molecular formula C12H11N5 B1428844 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 925006-64-0

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1428844
CAS No.: 925006-64-0
M. Wt: 225.25 g/mol
InChI Key: VCQJWWQVGDBSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H11N5 and its molecular weight is 225.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a crucial role in biochemical reactions, particularly as a kinase inhibitor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit specific kinases by mimicking the hinge region binding interactions in kinase active sites . This interaction is essential for its role in modulating signaling pathways involved in cell proliferation and survival.

Cellular Effects

This compound influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by targeting specific kinases involved in oncogenic pathways . This inhibition leads to reduced cell growth and induction of apoptosis in cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a competitive inhibitor of ATP, binding to the active site of kinases and preventing ATP from binding. This inhibition disrupts the kinase activity, leading to downstream effects on cell signaling and gene expression . Additionally, it may induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its inhibitory activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target kinases without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, affecting its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes and signaling pathways .

Properties

IUPAC Name

1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-8-4-2-3-5-10(8)17-12-9(6-16-17)11(13)14-7-15-12/h2-7H,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQJWWQVGDBSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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